molecular formula C7H13NO2 B1295678 Tert-butyl vinylcarbamate CAS No. 7150-72-3

Tert-butyl vinylcarbamate

Cat. No.: B1295678
CAS No.: 7150-72-3
M. Wt: 143.18 g/mol
InChI Key: SJDWKAHMQWSMPV-UHFFFAOYSA-N
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Description

It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane . This compound is widely used in organic chemistry as a substrate or intermediate for the synthesis of other organic compounds.

Mechanism of Action

Target of Action

Tert-butyl vinylcarbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Carbamates in general are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular function and physiology.

Pharmacokinetics

The compound’s molecular weight (14319) suggests that it may have favorable bioavailability .

Result of Action

Based on the known effects of carbamates, it can be hypothesized that this compound may alter cellular processes through its interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a freezer, under -20°C, suggesting that it may be sensitive to temperature . Other environmental factors, such as pH and the presence of other chemicals, may also influence its action.

Biochemical Analysis

Biochemical Properties

Tert-butyl vinylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which are enzymes that hydrolyze ester bonds. The interaction between this compound and esterases involves the hydrolysis of the carbamate group, leading to the formation of tert-butyl alcohol and vinylamine. This reaction is crucial in various biochemical pathways, including the detoxification of xenobiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and result in altered cellular responses . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is reversible, allowing this compound to act as a competitive inhibitor. Furthermore, this compound can undergo hydrolysis by esterases, leading to the formation of tert-butyl alcohol and vinylamine. These metabolites can further interact with other biomolecules, influencing cellular functions and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It has been observed that this compound is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or acidic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can induce toxic effects such as neurotoxicity, hepatotoxicity, and immunotoxicity. For instance, high doses of this compound have been shown to cause liver damage in rats, characterized by elevated liver enzymes and histopathological changes. Additionally, high doses can lead to neurotoxic effects, including convulsions and altered behavior .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by esterases to form tert-butyl alcohol and vinylamine. These metabolites can further undergo biotransformation by other enzymes, such as cytochrome P450 enzymes, leading to the formation of additional metabolites. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body. Additionally, the metabolites of this compound can interact with other metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it can interact with transporters and binding proteins, facilitating its transport within cells. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. The localization and accumulation of this compound within specific tissues can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound within specific compartments can affect its activity and function. For instance, its localization to the mitochondria can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl vinylcarbamate can be synthesized through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and the isocyanate derivative is trapped by an alkoxide or amine to form the carbamate .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl vinylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamates or ureas.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carbamates or ureas.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Tert-butyl vinylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the vinyl group.

    Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.

    Methyl carbamate: Contains a methyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl vinylcarbamate is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in applications where both protection of amines and further functionalization are required.

Properties

IUPAC Name

tert-butyl N-ethenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDWKAHMQWSMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28497-66-7
Record name Carbamic acid, N-ethenyl-, 1,1-dimethylethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28497-66-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90291021
Record name tert-butyl vinylcarbamate
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-72-3
Record name 7150-72-3
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Record name tert-butyl vinylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-ethenylcarbamate
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Synthesis routes and methods I

Procedure details

69 parts of vinyl isocyanate and 70 parts of ethyl acetate are initially taken in a reaction vessel equipped with a high-efficiency condenser (with cooling brine), a stirrer, a thermometer and a feed Vessel. 74 parts of tert.-butanol, 73 parts of ethyl acetate and 0.01% of dibutyl-tin dilaurate are added in the course of 1 hour at 40° C., after which the mixture is allowed to react for a further 10 hours at this temperature. A pale yellow clear solution is formed. Content of blocked isocyanate groups: 14.7%.
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Synthesis routes and methods II

Procedure details

A solution of N-formyl-N-vinyl-carbamic acid tert-butyl ester (103.6 g, crude 89% pure, 539 mmol) in THF (320 ml) was cooled to 0° C. and stirred rapidly. NaOH (2M, 323 ml, 6.46 mmol) was slowly added over ca 20 minutes. The internal temperature rose to 19° C., and began then to cool. After cooling to 5° C. the mixture was warmed to RT. After 1 hour the reaction was finished according to tlc and GC. The reaction mixture was shaken between tBuOMe (250 ml) and water (250 ml), washed with water (250 ml) and brine (250 ml), dried over MgSO4 and evaporated. The product was a yellow oil containing traces of THF (NMR). The crude product was dissolved in pentane (25 ml), seeded, and left overnight at −20° C. The colourless crystals were swirled in pentane, filtered off and washed 3× with pentane, then spread in the air to dry to yield 48.9 g (63%). The mother liquors were evaporated down, dissolved in a little pentane and seeded. A further 8.1 g (11%) was isolated. (The product can also be sublimed/distilled.) m.p. 67-68° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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